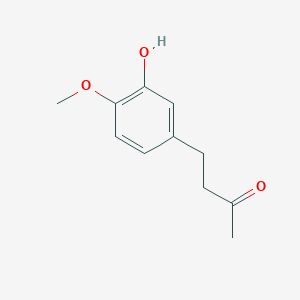

4-(3-Hydroxy-4-methoxyphenyl)butan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(3-Hydroxy-4-methoxyphenyl)butan-2-one” is a chemical compound with the molecular formula C11H14O3 . It has a net charge of 0 and an average mass of 194.230 . It is a metabolite found in Oryza sativa (rice) roots .

Synthesis Analysis

The compound can be prepared by condensing acetone with anisaldehyde to yield anisylidene acetone and subsequent hydrogenation in the presence of a Pd catalyst .Molecular Structure Analysis

The InChI code for this compound is1S/C11H14O3/c1-8(12)6-11(13)9-4-3-5-10(7-9)14-2/h3-5,7,11,13H,6H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule and can be used to identify it. Physical And Chemical Properties Analysis

This compound is a white to cream-colored powder . It has a density of 1.1±0.1 g/cm3, a boiling point of 330.3±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its molar refractivity is 53.3±0.3 cm3, and it has a polar surface area of 47 Å2 .Aplicaciones Científicas De Investigación

Electrochemical Conversion

The electrocatalytic hydrogenation of derivatives similar to 4-(3-Hydroxy-4-methoxyphenyl)butan-2-one at a nickel cathode has been studied. This process is crucial for synthesizing specific phenylbutan-2-ones, highlighting the compound's role in generating materials with potential applications in various fields. The product composition is significantly influenced by the electrodeposition method of the nickel-black surface, emphasizing the importance of reaction conditions in determining the efficiency and selectivity of the hydrogenation process (Bryan & Grimshaw, 1997).

Catalytic Synthesis

Research into the catalytic synthesis of 4-phenylbutan-2-ones from 4-methoxybenzyl alcohols and acetone using multifunctional supported AuPd nanoalloy catalysts demonstrates a novel approach to producing these compounds. This process, involving dehydrogenation, aldol condensation, and hydrogenation steps, underscores the versatility of 4-(3-Hydroxy-4-methoxyphenyl)butan-2-one derivatives in chemical synthesis and their potential in industrial applications (Morad et al., 2017).

Organic Synthesis

The Heck reaction of allylic alcohols catalyzed by palladium nanoparticles in water offers an efficient method to access 4-(4-Methoxyphenyl)butan-2-one, a compound structurally related to 4-(3-Hydroxy-4-methoxyphenyl)butan-2-one. This research presents a valuable technique for synthesizing fine chemicals and intermediates for pharmaceuticals and fragrances in an environmentally friendly manner (Boffi et al., 2011).

Antioxidant Activities

The study of antioxidants and their mechanisms offers insights into the potential applications of phenolic compounds, including derivatives of 4-(3-Hydroxy-4-methoxyphenyl)butan-2-one. The H-atom donating activities of various phenols towards radicals highlight the compound's relevance in studying antioxidant properties and its potential in developing novel antioxidants for food, pharmaceuticals, and cosmetic industries (Barclay, Edwards, & Vinqvist, 1999).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is believed that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

It has been found in the root of oryza sativa (rice), suggesting it may play a role in plant metabolism .

Pharmacokinetics

Therefore, its bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .

Propiedades

IUPAC Name |

4-(3-hydroxy-4-methoxyphenyl)butan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(12)3-4-9-5-6-11(14-2)10(13)7-9/h5-7,13H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFXJRIXTNKSIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC(=C(C=C1)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2833277.png)

![(3R)-2-[4,5-Dihydroxy-2-[[(6R,9S,13S,18R)-3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2833279.png)

![[4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol](/img/structure/B2833283.png)

![ethyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2833293.png)

![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2833299.png)